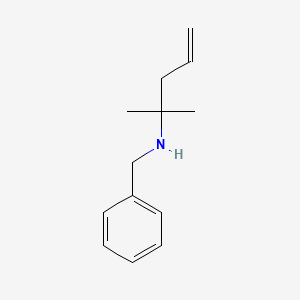

N-benzyl-2-methylpent-4-en-2-amine

Description

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-benzyl-2-methylpent-4-en-2-amine |

InChI |

InChI=1S/C13H19N/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3 |

InChI Key |

RPHYXOASHGMIAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination via Imination and Hydrogenation

One of the most established routes to N-benzylamines, including N-benzyl-2-methylpent-4-en-2-amine analogs, is the reductive amination of benzaldehydes with primary amines, followed by catalytic hydrogenation of the intermediate imine.

-

- A benzaldehyde (e.g., benzaldehyde or substituted benzaldehydes) is reacted with a primary amine (such as 2-methylpent-4-en-2-amine) to form an imine intermediate.

- The imine is then hydrogenated using a catalyst containing metals from groups 8 to 10 of the periodic table (e.g., palladium on activated carbon, platinum, rhodium, or nickel).

- This two-step process is typically performed in a water-miscible solvent such as methanol, ethanol, or isopropanol at moderate temperatures (10-40 °C) and hydrogen pressures (0.1 to 5 bar).

- The reaction can be carried out continuously or batch-wise, often without the need to isolate the imine intermediate.

-

- High yields and purity of N-benzylamines.

- The process avoids azeotropic distillation steps, simplifying operation.

- It can be adapted for chiral amines without racemization.

- Environmentally friendly solvents and mild conditions are used.

Catalytic Bromination and Amination Route

An alternative method involves catalytic bromination of a hydroxy-substituted acetophenone derivative followed by amination and salt formation:

-

- Starting with m-hydroxy acetophenone, a catalytic bromination is performed using a brominating agent (e.g., C5H5NHBrBr2) and a catalyst such as 4-bromide in a solvent like sherwood oil.

- The brominated intermediate is then reacted with N-methylbenzylamine under controlled pH and temperature to yield the desired amine.

- The process includes salt formation to stabilize the product.

-

- The method reduces the number of synthetic steps by avoiding protection/deprotection of phenolic hydroxyl groups.

- Uses a single solvent system facilitating solvent recovery and reducing environmental impact.

- Yields exceed those of prior art by more than 10%, with high purity (≥99% by HPLC).

- Cost-effective and environmentally friendly.

-

- This method is more specific to certain substituted benzylamines and may require optimization for this compound.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination via imine hydrogenation | Benzaldehyde + amine → imine → hydrogenation | Pd/C, Pt, Rh, Ni on supports | Methanol, ethanol, IPA | 80-95 | Mild conditions, scalable, chiral amines possible |

| Catalytic bromination and amination | Bromination of hydroxyacetophenone → amination → salt formation | C5H5NHBrBr2, 4-bromide catalyst | Sherwood oil | >90 | Single solvent, environmentally friendly, high purity |

| Reductive alkylation of benzonitriles | Benzonitrile + alcohol + catalyst | RuCl3/PPh3/K2CO3 | Various alcohol solvents | 80-95 | Alternative route, functional group tolerant |

| Electrochemical pyridination | Electrochemical C–N bond formation | Collidine/collidine salts, electrolytes | CH2Cl2, protic solvents | 70-88 | Selective functionalization, emerging method |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methylpent-4-en-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, LiAlH4.

Substitution: NaOCH3, LiAlH4, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction could produce primary or secondary amines .

Scientific Research Applications

N-benzyl-2-methylpent-4-en-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-benzyl-2-methylpent-4-en-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-Benzyl-4-methylpentan-2-amine

- Structure : Similar backbone but lacks the double bond (pentan-2-amine instead of pent-4-en-2-amine).

- Molecular Formula : C₁₃H₂₁N (vs. C₁₃H₁₇N for the target compound).

- Key Differences :

- Saturation : The saturated chain in N-benzyl-4-methylpentan-2-amine likely increases hydrophobicity and stability compared to the unsaturated target compound.

- Reactivity : Absence of the double bond eliminates opportunities for conjugated addition or Diels-Alder reactions, which are feasible in the target compound.

- Literature : Synthesized via reductive amination in studies by Sato et al. (2004), highlighting its utility in chiral amine synthesis .

N-Benzyl-2,2-diphenylpent-4-en-1-amine

- Structure : Features two phenyl groups at the 2-position and a double bond at the 4-position.

- Molecular Formula : C₂₄H₂₃N (vs. C₁₃H₁₇N for the target compound).

- Electronic Effects: Phenyl groups may delocalize electron density, altering reactivity in aromatic substitution or coordination chemistry.

- Applications: Used in coordination complexes due to its bulky structure, as noted in patents .

N-Allyl-N-benzyl-N-(3-butenyl)amine

- Structure : Contains two double bonds (allyl and butenyl groups) and a benzyl substituent.

- Molecular Formula : C₁₄H₁₉N (vs. C₁₃H₁₇N for the target compound).

- Synthetic Routes: Prepared via allylation of benzylamine derivatives, as described by Kemp et al. (1998) .

Isopropyl-(4-methyl-benzyl)-amine

- Structure : Substitutes the pent-4-en-2-amine backbone with an isopropyl group and a methylbenzyl group.

- Molecular Formula : C₁₁H₁₇N (vs. C₁₃H₁₇N).

- Applications: Used as a building block in drug synthesis, particularly for antihistamines .

Data Table: Structural and Functional Comparison

Biological Activity

N-benzyl-2-methylpent-4-en-2-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structure

This compound can be synthesized through various organic reactions, often involving the alkylation of amines or the use of benzyl halides. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that related compounds can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are crucial in cancer cell proliferation and survival. Inhibition rates of up to 92% against EGFR have been reported for structurally similar analogues .

2. Antimicrobial Properties

N-benzyl derivatives have demonstrated antimicrobial activities against various pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit microbial growth has been noted in multiple studies, suggesting its potential as a therapeutic agent against infections .

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It appears to affect the NF-κB signaling pathway, which is pivotal in the inflammatory response, potentially reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α .

4. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. This activity could be beneficial in conditions such as Alzheimer's disease, where oxidative damage plays a significant role .

Case Studies

Several case studies highlight the efficacy of N-benzyl derivatives in various biological contexts:

- Anticancer Efficacy : A study evaluated several N-benzyl compounds against human leukemia cell lines, showing significant cytotoxicity and induction of apoptosis through caspase activation pathways.

- Microbial Inhibition : Another study focused on the antimicrobial activity of N-benzyl derivatives against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) that supports their use in treating bacterial infections.

- Inflammation Modulation : Research involving animal models indicated that treatment with N-benzyl derivatives reduced paw edema in inflammatory conditions, suggesting potential applications in managing inflammatory diseases.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-methylpent-4-en-2-amine, and how can regioselectivity be controlled during alkene formation?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging precursors like 2-methylpent-4-en-2-amine and benzyl halides. Regioselectivity in alkene formation is achieved using transition-metal catalysts (e.g., palladium) or steric directing groups to favor the desired isomer. Confirm product purity via GC-MS or HPLC .

- Key Tools : NMR (¹H/¹³C) to verify amine alkylation and alkene geometry; IR spectroscopy for functional group validation.

Q. How is the structural configuration of this compound confirmed using crystallographic and spectroscopic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, while 2D NMR (COSY, NOESY) identifies spatial interactions. For example, NOE correlations distinguish between cis and trans alkene configurations .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT) to validate assignments .

Q. What standard analytical methods are recommended for quantifying this compound in reaction mixtures?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate with a pure reference standard. LC-MS provides additional confirmation via molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Troubleshooting : Re-examine sample preparation (e.g., solvent deuteration artifacts). Use variable-temperature NMR to detect dynamic effects. Cross-validate with independent techniques like SC-XRD or rotational spectroscopy .

- Case Study : In a related benzylamine derivative, SC-XRD revealed a non-planar amine geometry that DFT initially failed to predict .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Experimental Design : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

- Challenges : Competing elimination pathways may reduce yield; kinetic resolution can mitigate this .

Q. How do solvent polarity and temperature influence the stability of the alkene moiety in this compound during long-term storage?

- Data Analysis : Accelerated stability studies under varying conditions (e.g., 40°C/75% RH) with periodic HPLC analysis. Nonpolar solvents (e.g., hexane) minimize alkene isomerization compared to polar aprotic solvents .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields: How to identify if impurities or side reactions are responsible?

- Methodology : Conduct LC-MS/MS to detect trace by-products (e.g., Michael adducts from amine-alkene interactions). Use isotopic labeling (e.g., ¹⁵N) to track reaction pathways .

- Case Example : A 2024 study found that residual moisture in THF led to hydrolysis of intermediates, reducing yields by 20–30% .

Safety and Compliance

Q. What safety protocols are critical when handling this compound due to its amine and alkene reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.